molecular formula C4H5B B1655259 (Bromomethylidene)cyclopropane CAS No. 33745-37-8

(Bromomethylidene)cyclopropane

Cat. No.: B1655259
CAS No.: 33745-37-8
M. Wt: 132.99 g/mol
InChI Key: LDQBRMXHCQFKQA-UHFFFAOYSA-N
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Description

(Bromomethylidene)cyclopropane is a valuable chemical building block in organic and medicinal chemistry research. Its structure, featuring a reactive bromine atom adjacent to a strained cyclopropane ring, makes it a versatile intermediate for constructing complex molecular architectures. The cyclopropane ring is known for its high ring strain, which makes it reactive and susceptible to various transformations, including ring-opening and addition reactions . Researchers can utilize this compound in synthesis to introduce the cyclopropane moiety, a key feature in many bioactive molecules and pharmaceuticals. Compounds containing cyclopropane rings are found in a wide range of biologically active substances and are investigated for properties such as antibacterial, antifungal, and antitumor activities . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

bromomethylidenecyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c5-3-4-1-2-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQBRMXHCQFKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541407
Record name (Bromomethylidene)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33745-37-8
Record name (Bromomethylene)cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33745-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Bromomethylidene)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Bromomethylidene)cyclopropane can be synthesized through the chromium-catalyzed cyclopropanation of alkenes with bromoform. This reaction involves the use of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine as an organosilicon reductant, which is essential for reducing chromium(III) chloride tetrahydrofuran complex to chromium(II) chloride tetrahydrofuran complex. The in situ generation of (bromomethylidene)chromium(III) species from (dibromomethyl)chromium(III) species is a key step in this process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the chromium-catalyzed cyclopropanation method described above can be adapted for larger-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(Bromomethylidene)cyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Bromomethylidene)cyclopropane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Bromomethylidene)cyclopropane in cyclopropanation reactions involves the in situ generation of (bromomethylidene)chromium(III) species from (dibromomethyl)chromium(III) species. These species react spontaneously with alkenes to form bromocyclopropanes . The organosilicon reductant plays a crucial role in reducing chromium(III) chloride tetrahydrofuran complex to chromium(II) chloride tetrahydrofuran complex, facilitating the formation of the active (bromomethylidene)chromium(III) species .

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural and Electronic Comparison of Cyclopropane Derivatives
Compound Substituent(s) Key Features
(Bromomethylidene)cyclopropane CHBr High strain (27 kcal mol⁻¹), bromine-induced polarization, moderate stability
Chlorocyclopropane Cl Lower electronegativity vs. Br; reduced steric hindrance, higher C–X bond stability
Methoxycyclopropane OCH₃ Electron-donating group stabilizes ring via hyperconjugation; lower reactivity
Keto-cyclopropane C=O Conjugation with cyclopropane ring; increased acidity at α-H
β-Boryl cyclopropane B(OR)₂ Boron enables Suzuki-Miyaura couplings; strain relief via B–C interactions
Cyclopropane (unsubstituted) H Pure C–C σ-character; highest strain, reactive towards ring-opening

Key Insights :

  • Bromine’s polarizability in this compound enhances its reactivity in electrophilic substitutions compared to chloro or methoxy analogues .
  • Methoxy and keto groups stabilize the cyclopropane ring via hyperconjugation, whereas bromine introduces steric bulk and polar effects, altering reaction pathways .

Key Insights :

  • This compound is synthesized via dihalocarbene addition, avoiding hazardous diazo precursors used in keto-cyclopropane synthesis .
  • Copper-catalyzed methods for β-boryl cyclopropanes offer safer alternatives to diazo-based routes, with CO as a sustainable C1 source .

Reactivity and Stability

  • Ring-Opening Reactions : Bromine’s electron-withdrawing effect lowers the activation barrier for nucleophilic attacks compared to methoxy or methyl substituents. For example, anti-periplanar bromine positioning reduces the barrier by ~5 kcal mol⁻¹ in nitronium attacks .
  • Thermodynamic Stability : DFT studies show bromine substitution increases hyperconjugative stabilization (2nd-order perturbation energy: ~15 kcal mol⁻¹) compared to unsubstituted cyclopropanes (~10 kcal mol⁻¹) .
  • Biological Stability : Brominated cyclopropanes exhibit longer metabolic half-lives than keto or methoxy analogues due to reduced enzymatic oxidation .

Biological Activity

(Bromomethylidene)cyclopropane is a compound that has garnered attention due to its unique cyclopropane structure, which contributes to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, highlighting its mechanisms, applications, and relevant research findings.

Structural Characteristics

The cyclopropane ring is known for its strain and reactivity, which can influence the biological properties of derivatives. The introduction of bromomethylidene enhances its electrophilic character, making it a potential candidate for various biological interactions. The unique structural features of this compound allow it to participate in diverse chemical reactions, including nucleophilic substitutions and electrophilic additions.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Cyclopropane derivatives are known for their ability to inhibit various enzymes. For instance, compounds containing cyclopropane rings have been shown to inhibit carbonic anhydrase and acetylcholinesterase enzymes, which are crucial in neurological functions and metabolic processes .
    • In studies, bromophenol derivatives derived from cyclopropanes exhibited Ki values ranging from 7.8 nM to 924.2 nM against these enzymes, indicating significant inhibitory potential .
  • Antimicrobial Properties :
    • The presence of the cyclopropane moiety has been linked to antimicrobial activity. Research on marine cyanobacteria has revealed that cyclopropane-containing metabolites exhibit anti-quorum-sensing properties, inhibiting biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa .
  • Cytotoxic Effects :
    • Cyclopropane derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The structural strain of the cyclopropane ring can enhance interactions with biological macromolecules, leading to increased cytotoxicity .

Case Study 1: Enzyme Inhibition

In a study evaluating bromophenol derivatives with a cyclopropane core, researchers found that these compounds effectively inhibited cytosolic carbonic anhydrase I and II isoforms as well as acetylcholinesterase. The study highlighted the potential for developing therapeutic agents targeting neurodegenerative diseases through these enzyme inhibitors .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of cyclopropane-containing metabolites isolated from marine sources. These compounds demonstrated significant inhibition of quorum sensing in Pseudomonas aeruginosa, suggesting their potential use in combating bacterial infections and biofilm-related issues .

Research Findings

Recent literature emphasizes the importance of the cyclopropane structure in enhancing biological activity:

  • Biosynthesis and Metabolism : Studies have shown that cyclopropanes are prevalent in natural products and play essential roles in various biological activities due to their unique biosynthetic pathways .
  • Structural Motif in Drug Design : The cyclopropyl moiety is frequently found in drug candidates due to its favorable steric and electronic properties, which can improve pharmacokinetics and bioavailability .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
Enzyme InhibitionInhibits carbonic anhydrase and acetylcholinesterase
AntimicrobialInhibits quorum sensing in Pseudomonas aeruginosa
CytotoxicityInduces cell death in cancer cell lines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Bromomethylidene)cyclopropane, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : this compound is typically synthesized via cyclopropanation strategies such as the Simmons-Smith reaction or transition-metal-catalyzed approaches. For example, halogenated precursors (e.g., bromomethyl derivatives) can undergo cyclization under controlled conditions. Reaction parameters like temperature (0–6°C storage for stability), catalyst choice (e.g., Zn/Cu couples), and solvent polarity significantly impact yield and regioselectivity . Optimization should include monitoring by thin-layer chromatography (TLC) and spectroscopic validation.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is critical for confirming the cyclopropane ring and bromomethyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For novel derivatives, comparative analysis with known analogs (e.g., 2-Bromo-1,1-dimethylcyclopropane) helps identify substitution patterns . Always cross-reference spectral data with computational predictions (e.g., DFT-calculated chemical shifts) to mitigate misassignment .

Q. How should this compound be stored to maintain stability, and what decomposition pathways are prevalent under suboptimal conditions?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent radical-induced decomposition or hydrolysis. Suboptimal storage may lead to bromine displacement or ring-opening reactions. Regularly monitor purity via gas chromatography (GC) or HPLC, and assess degradation products using tandem mass spectrometry (MS/MS) .

Advanced Research Questions

Q. How do electronic and steric effects in this compound influence its reactivity in ring-opening reactions, and what computational models best predict these behaviors?

  • Methodological Answer : The electron-withdrawing bromine atom increases ring strain, polarizing the C-Br bond and facilitating nucleophilic attack. Density functional theory (DFT) studies reveal that substituent effects (e.g., methyl groups) modulate transition-state energetics. Use OPLS-AA force fields with adjusted cyclopropane parameters (bond angles, dihedrals) for molecular dynamics simulations to predict regioselectivity in ring-opening reactions .

Q. What strategies can resolve contradictions between experimental and computational data regarding the stability of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from force field limitations or experimental impurities. To resolve these:

  • Validate computational models against high-level ab initio calculations (e.g., CCSD(T)) for key intermediates.
  • Re-examine experimental conditions (e.g., trace moisture, oxygen levels) using controlled inert-atmosphere techniques.
  • Apply multivariate statistical analysis to distinguish systematic errors from intrinsic compound behavior .

Q. How can this compound serve as a strategic intermediate in the synthesis of bioactive molecules, and what are the key considerations in reaction design?

  • Methodological Answer : Its strained ring enables diverse transformations, such as cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups or photochemical [2+2] cycloadditions for polycyclic frameworks. In drug development, prioritize biocompatible catalysts (e.g., Pd nanoparticles) and aqueous-phase reactions to align with green chemistry principles. Assess cytotoxicity early using in vitro assays (e.g., MTT on HEK293 cells) to ensure downstream applicability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Bromomethylidene)cyclopropane
Reactant of Route 2
(Bromomethylidene)cyclopropane

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